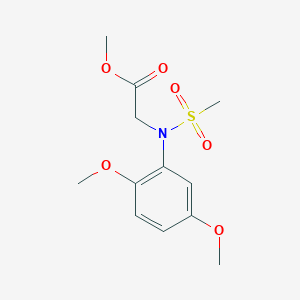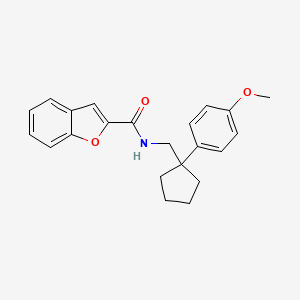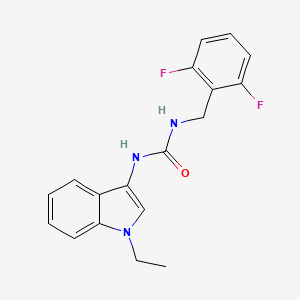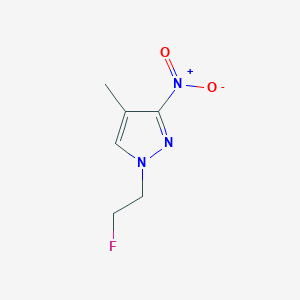
Methyl N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycinate, also known as DMMDA-2, is a chemical compound that belongs to the family of phenethylamines. It is a derivative of the psychedelic drug, mescaline, and has been found to have similar effects on the human body. DMMDA-2 has been studied for its potential use in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
Methyl N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycinate acts on the serotonin receptors in the brain, particularly the 5-HT2A receptor. It binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine and norepinephrine. This leads to the altered perception and other effects associated with Methyl N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycinate.
Biochemical and Physiological Effects:
Methyl N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycinate has been found to have a number of biochemical and physiological effects on the human body. It has been found to increase heart rate and blood pressure, as well as cause dilation of the pupils. It has also been found to increase the release of neurotransmitters such as dopamine and norepinephrine, leading to altered perception and other effects.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycinate has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It has also been found to have a number of potential applications in the field of neuroscience. However, there are also limitations to its use. Methyl N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycinate is a controlled substance in many countries, which can make it difficult to obtain for research purposes. It also has potential health risks associated with its use, particularly in high doses.
Zukünftige Richtungen
There are a number of future directions for research on Methyl N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycinate. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is its potential use in the study of the serotonin system in the brain. Further research is also needed to better understand the biochemical and physiological effects of Methyl N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycinate, as well as its potential health risks.
Synthesemethoden
Methyl N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycinate can be synthesized through a multi-step process involving the use of various reagents and solvents. The first step involves the reaction of 2,5-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with glycine methyl ester to form the N-acyl glycine. The final step involves the reaction of N-acyl glycine with methylsulfonyl chloride to form Methyl N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycinate.
Wissenschaftliche Forschungsanwendungen
Methyl N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycinate has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have similar effects on the human body as mescaline, including altered perception, hallucinations, and changes in mood and behavior. Methyl N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycinate has also been found to have potential applications in the treatment of psychiatric disorders such as depression and anxiety.
Eigenschaften
IUPAC Name |
methyl 2-(2,5-dimethoxy-N-methylsulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO6S/c1-17-9-5-6-11(18-2)10(7-9)13(20(4,15)16)8-12(14)19-3/h5-7H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATDBDITJDBGGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycinate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorobenzyl)-4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2939860.png)

![4-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2939864.png)
![ethyl 2-(2-((5-((4-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2939865.png)
![1-(Indolin-1-yl)-2-((6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2939866.png)
![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2939869.png)
![N-allyl-2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide](/img/structure/B2939872.png)


![Tert-butyl 3-((2-methoxy-2-oxoethyl)sulfonyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2939877.png)
![N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B2939878.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2939881.png)
